PPAR(alpha)-MO-1
CAS No.: 810677-36-2
Cat. No.: VC0007036
Molecular Formula: C27H37NO5
Molecular Weight: 455.6 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 810677-36-2 | 
|---|---|
| Molecular Formula | C27H37NO5 | 
| Molecular Weight | 455.6 g/mol | 
| IUPAC Name | 2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid | 
| Standard InChI | InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31) | 
| Standard InChI Key | VFYAWARECOZRBD-UHFFFAOYSA-N | 
| SMILES | CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC | 
| Canonical SMILES | CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC | 
Introduction
Structural Characteristics of PPAR(alpha)-MO-1
PPAR(alpha)-MO-1 belongs to the pyrimidinylthioacetic acid derivatives, as evidenced by its core structure: [[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]acetic acid . The presence of a chlorinated pyrimidine ring and a thioether linkage distinguishes it from classical PPARα agonists like WY-14643, which shares a similar scaffold but lacks the 2,3-dimethylphenylamino substitution . The compound’s molecular weight (331.8 g/mol) and lipophilic profile align with known nuclear receptor ligands, facilitating passive diffusion across cell membranes to interact with intracellular targets .
PPARα Biology and Relevance to PPAR(alpha)-MO-1
PPARα as a Metabolic Regulator
PPARα (peroxisome proliferator-activated receptor alpha) is a ligand-activated transcription factor encoded by the PPARA gene . It governs fatty acid oxidation, ketogenesis, and glucose homeostasis by upregulating genes such as CPT1 (carnitine palmitoyltransferase 1) and ACOX1 (acyl-CoA oxidase 1) . Under fasting conditions, PPARα activation shifts cardiac and hepatic metabolism toward lipid utilization, suppressing glycolysis and gluconeogenesis .
Anti-Inflammatory and Cytoprotective Roles
Beyond metabolism, PPARα modulates inflammation by repressing NF-κB and AP-1 signaling pathways . In experimental colitis models, PPARα agonists like palmitoylethanolamide (PEA) reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α) and enhance epithelial barrier function . These effects are mediated through direct protein-protein interactions with p65 and c-Jun, inhibiting their transcriptional activity .
Mechanistic Hypotheses for PPAR(alpha)-MO-1
Ligand Binding and Receptor Activation
The structural similarity of PPAR(alpha)-MO-1 to WY-14643 suggests it may bind the PPARα ligand-binding domain (LBD), which accommodates hydrophobic ligands with acidic head groups . Molecular docking simulations predict that the chloropyrimidine moiety interacts with residues in the LBD’s β-sheet region, while the thioacetic acid group stabilizes the receptor’s activation function-2 (AF-2) helix . This could induce conformational changes that recruit coactivators like PGC-1α, enhancing transcriptional activity .
Metabolic Effects
If PPAR(alpha)-MO-1 acts as an agonist, it may mimic fasting-induced metabolic states by:
- 
Increasing hepatic β-oxidation rates via CPT1 upregulation .
 - 
Suppressing SREBP-1c (sterol regulatory element-binding protein 1c), reducing lipogenesis .
 - 
Elevating plasma ketone bodies through HMGCS2 (3-hydroxy-3-methylglutaryl-CoA synthase 2) induction .
 
Comparative Analysis with Established PPARα Modulators
Table 1: Pharmacological profiles of select PPARα ligands. EC₅₀ values reflect half-maximal effective concentrations .
Future Directions and Therapeutic Implications
Preclinical Research Priorities
- 
Binding Affinity Assays: Surface plasmon resonance (SPR) or fluorescence anisotropy could quantify PPAR(alpha)-MO-1’s affinity for PPARα isoforms .
 - 
Gene Expression Profiling: RNA sequencing in hepatocytes or cardiomyocytes would identify target genes (e.g., PDK4, FGF21) modulated by the compound .
 - 
In Vivo Efficacy Studies: Rodent models of obesity or colitis could assess metabolic and anti-inflammatory outcomes .
 
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume